molecular formula C8H12N2O3S2 B5527629 4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide

4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide

Cat. No.: B5527629
M. Wt: 248.3 g/mol
InChI Key: JQFSGLKATYJPSL-UHFFFAOYSA-N
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Description

4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C8H12N2O3S2 and its molecular weight is 248.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide is 248.02893460 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanochemical Synthesis

Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide, showcasing a novel application in pharmaceutical manufacturing processes (Tan et al., 2014).

Carbonic Anhydrase Inhibition

Halogenated sulfonamides, including structures similar to 4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide, have been synthesized and shown potent inhibition against carbonic anhydrase (CA) IX, suggesting potential applications as antitumor agents (Ilies et al., 2003).

Kinetic Resolution and Stereochemistry

The first catalytic kinetic resolution by N-sulfonylation using 2-isopropyl-4-nitrophenylsulfonyl chloride demonstrates the utility of sulfonamides in achieving stereochemical control in organic synthesis (Murray et al., 2017).

Antiproliferative Effects in Cancer Research

Sulfonamide derivatives have been investigated for their antiproliferative effects in cancer cells, including cancer stem cells, highlighting their potential in cancer therapy (Rotili et al., 2012).

Antimicrobial Activity

New thiophene derivatives, potentially including sulfonamide functionalities, have demonstrated antimicrobial activity, showing the versatility of these compounds in addressing bacterial resistance (Khalil et al., 2010).

Corrosion Inhibition

Sulfonamide derivatives have been explored as corrosion inhibitors for mild steel in acidic media, indicating their industrial applications in material preservation (Sappani & Karthikeyan, 2014).

Fluorescent Probes for Thiophenol Detection

A novel design of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols showcases the analytical applications of sulfonamides in environmental and biological sciences (Wang et al., 2012).

Properties

IUPAC Name

4-(propan-2-ylsulfamoyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S2/c1-5(2)10-15(12,13)6-3-7(8(9)11)14-4-6/h3-5,10H,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFSGLKATYJPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.